2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide
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Overview
Description
2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE is a synthetic compound characterized by the presence of adamantane groups Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE typically involves the reaction of adamantane derivatives with appropriate acylating agents. One common method involves the acylation of adamantane with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Studied for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with enhanced stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane groups can interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantan-2-one: An adamantane derivative used as a precursor in the synthesis of pharmacologically active substances.
1-Adamantanol: A tertiary alcohol derived from adamantane, used in organic synthesis.
2-Adamantan-1-ylethanol: Another adamantane derivative with applications in chemical synthesis.
Uniqueness
2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE is unique due to its dual adamantane structure, which imparts enhanced stability and rigidity. This makes it particularly useful in applications requiring robust and durable materials.
Properties
Molecular Formula |
C24H37NO |
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Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide |
InChI |
InChI=1S/C24H37NO/c1-15(24-11-19-5-20(12-24)7-21(6-19)13-24)25-22(26)14-23-8-16-2-17(9-23)4-18(3-16)10-23/h15-21H,2-14H2,1H3,(H,25,26) |
InChI Key |
MARKNSVDHIUVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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